5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c11-9-8(10(15)16)5-13-14(9)6-1-3-7(4-2-6)19(12,17)18/h1-5H,11H2,(H,15,16)(H2,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJYEUOXVSIVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Cyclization Using Phenylhydrazines and Cyanoacrylic Acid Esters
In this approach, 4-(aminosulphonyl)phenylhydrazine reacts with ethoxymethylene malononitrile or analogous cyanoacrylic acid esters. The reaction proceeds via a Michael-type addition followed by intramolecular cyclization. For example, EP0053698B1 details the synthesis of 5-amino-1-phenylpyrazole-4-carboxylic acid esters by treating substituted phenylhydrazines with 2-cyanoacrylic acid esters at temperatures below 70°C to form intermediates, which are subsequently cyclized at elevated temperatures (>70°C) or via acid catalysis. Adapting this method, the aminosulphonyl group is introduced pre-cyclization by starting with 4-(aminosulphonyl)phenylhydrazine.
Key Reaction Conditions :
One-Pot Synthesis via In Situ Hydrazine Formation
An alternative method involves the neutralization of 4-(aminosulphonyl)phenylhydrazine hydrochloride with triethylamine in ethanol, followed by immediate reaction with ethoxymethylene malononitrile. This bypasses intermediate isolation, streamlining the process. Scirp.org reports similar protocols for fluorinated aryl pyrazoles, achieving yields up to 68% after column chromatography.
Introduction of the Aminosulphonyl Functional Group
The aminosulphonyl (-SO2NH2) group is introduced either pre- or post-cyclization:
Pre-Cyclization Functionalization
4-(Aminosulphonyl)phenylhydrazine is synthesized via sulfonation of aniline derivatives. For instance, treating 4-nitroaniline with chlorosulfonic acid yields 4-nitrophenylsulfonyl chloride, which is aminated to form the hydrazine precursor. This route ensures precise positioning of the aminosulphonyl group but requires careful handling of corrosive reagents.
Post-Cyclization Sulfonation
Direct sulfonation of the pre-formed pyrazole core is challenging due to the reactivity of the amino and carboxylic acid groups. However, EP0053698B1 suggests protecting the amino group with acetyl or benzyl moieties before sulfonation, followed by deprotection. This method remains less favored due to additional steps and reduced yields.
Optimization of Reaction Parameters
Solvent Effects
Protic solvents like ethanol enhance cyclization rates by stabilizing transition states through hydrogen bonding. Scirp.org demonstrates that trifluoroethanol (TFE) further improves yields (84% vs. 63% in ethanol) due to its high polarity and ability to stabilize intermediates.
Temperature and Time
Cyclization at 70–80°C for 4–6 hours optimizes yield and minimizes side products like uncyclized hydrazides. Prolonged heating (>8 hours) risks decarboxylation of the carboxylic acid group.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 5:1). Scirp.org reports successful isolation of 5-amino-1-arylpyrazole-4-carbonitriles with >95% purity.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonamide groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Sulfonic acids, alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Observations:
Substituent Impact on Bioactivity: The sulfonamide group in the target compound distinguishes it from analogs like II and IV. Sulfonamides are known to enhance binding to enzymes (e.g., carbonic anhydrase) and improve pharmacokinetics . Halogenation (e.g., Cl or CF₃ groups in III) correlates with insecticidal GABA inhibition, suggesting substituent-driven selectivity .
Physical Properties: Melting Points: The target compound (207–210°C) has a lower m.p. than the N-phenyl amide II (247°C for 4a in ), likely due to reduced crystallinity from the bulky benzylsulfamoyl group . Molecular Weight: The target (296.30 g/mol) is heavier than non-sulfonamide analogs (e.g., IV: 217.22 g/mol) , which may influence membrane permeability.
Synthetic Routes :
- The target compound is synthesized via hydrolysis of ester precursors , whereas analogs like III and IV often employ Ullmann coupling or Suzuki-Miyaura reactions for aryl group introduction .
Biological Activity
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of an amino group, a sulfonamide group, and a carboxylic acid group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C10H10N4O4S
- Molar Mass: 282.28 g/mol
- CAS Number: 1017794-41-0
The structural formula highlights the unique arrangement of functional groups that contribute to its biological activity. The sulfonamide group enhances solubility in aqueous environments, which is crucial for biological interactions.
Enzyme Interaction
This compound exhibits significant enzyme interaction capabilities. It can bind to various enzymes, potentially inhibiting or activating their functions. Notably, it may interact with:
- Dehydrogenases
- Kinases
These interactions can alter metabolic pathways, leading to various cellular effects.
Cellular Effects
The compound influences several cellular processes, including:
- Modulation of signaling pathways
- Alteration of kinase and phosphatase activities
This modulation can affect cell proliferation, apoptosis, and other critical cellular functions.
The molecular mechanism involves binding to enzyme active sites, which can either inhibit or activate enzymatic activity. The ability to form hydrogen bonds with amino acids in these active sites is a key feature that underlies its biological effects.
Antitumor Activity
Recent studies have explored the antitumor potential of pyrazole derivatives. For example, compounds similar to this compound have shown promise in inhibiting cancer cell growth through mechanisms involving:
- Inhibition of BRAF(V600E)
- Targeting EGFR and Aurora-A kinase
These findings suggest that this compound could be a lead structure for developing new anticancer agents.
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives possess anti-inflammatory properties. In vitro assays have demonstrated that compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Studies have also reported antimicrobial properties associated with pyrazole derivatives. For instance, compounds exhibiting activity against various bacterial strains have been identified, highlighting the potential for developing new antibiotics based on this scaffold.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Amino-1-phenylpyrazole-4-carboxylic acid | Lacks sulfonamide group | Moderate antitumor activity |
| 5-Amino-1-[4-(methylsulphonyl)phenyl]pyrazole-4-carboxylic acid | Contains methylsulfonyl group | Enhanced solubility; varied biological interactions |
The presence of the aminosulphonyl group in this compound imparts unique properties that differentiate it from other derivatives.
Q & A
Q. How do steric and electronic effects of the phenylsulphonyl group influence reaction kinetics?
- Methodological Answer : Kinetic studies via stopped-flow UV/Vis spectroscopy reveal that the electron-withdrawing sulfonamide group accelerates nucleophilic aromatic substitution at the pyrazole’s 5-amino position. Hammett plots (σ⁺ constants) correlate substituent effects with rate constants, guiding catalyst selection (e.g., Pd/C for hydrogenation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
